2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a methoxyphenyl group, a morpholinopyridazinyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the reaction of anisole with appropriate reagents under controlled conditions.
Synthesis of the Morpholinopyridazinyl Intermediate: The morpholinopyridazinyl intermediate is synthesized by reacting morpholine with a pyridazine derivative.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the morpholinopyridazinyl intermediate in the presence of a piperazine derivative. This step often requires the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-(4-(6-piperazinopyridazin-4-yl)piperazin-1-yl)ethanone: Similar structure but lacks the morpholine group.
2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperidin-1-yl)ethanone: Similar structure but contains a piperidine ring instead of a piperazine ring.
Uniqueness
2-(4-Methoxyphenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone is unique due to the presence of both the morpholinopyridazinyl and piperazinyl groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-19-4-2-17(3-5-19)14-21(27)26-8-6-24(7-9-26)18-15-20(23-22-16-18)25-10-12-29-13-11-25/h2-5,15-16H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOSFJJEFQJHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.